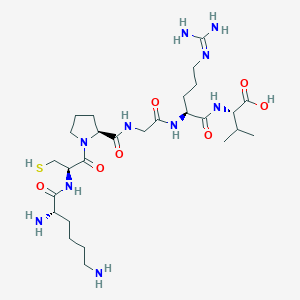
N-Oct-2-enoyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Oct-2-enoyl-L-tyrosine is a compound that belongs to the class of tyrosine derivatives It is characterized by the presence of an enoyl group attached to the tyrosine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Oct-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with an enoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction conditions often include the use of solvents like acetone to purify and refine the crude product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves mixing L-tyrosine with acylating agents such as acetic anhydride, caustic soda liquid, and hydrochloric acid. The mixture undergoes acetylation, neutralization, crystallization, and refining to yield a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
N-Oct-2-enoyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The enoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The enoyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group on the tyrosine moiety can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, saturated derivatives, and substituted tyrosine derivatives .
Aplicaciones Científicas De Investigación
N-Oct-2-enoyl-L-tyrosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its role in protein bioconjugation and enzyme inhibition.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Oct-2-enoyl-L-tyrosine involves its interaction with specific molecular targets. The enoyl group can interact with enzymes involved in fatty acid synthesis, leading to inhibition of these enzymes. This interaction affects the elongation cycle of fatty acids, thereby modulating lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-tyrosine: Similar in structure but with an acetyl group instead of an enoyl group.
N-Oleoyl tyrosine: Contains an oleoyl group instead of an enoyl group.
Uniqueness
N-Oct-2-enoyl-L-tyrosine is unique due to the presence of the enoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
825637-80-7 |
|---|---|
Fórmula molecular |
C17H23NO4 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-(oct-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C17H23NO4/c1-2-3-4-5-6-7-16(20)18-15(17(21)22)12-13-8-10-14(19)11-9-13/h6-11,15,19H,2-5,12H2,1H3,(H,18,20)(H,21,22)/t15-/m0/s1 |
Clave InChI |
UJRYIMRZRHNYEJ-HNNXBMFYSA-N |
SMILES isomérico |
CCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canónico |
CCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)
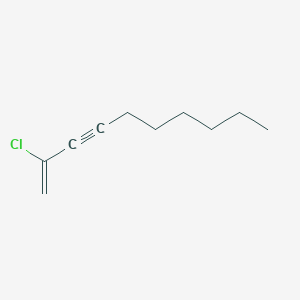
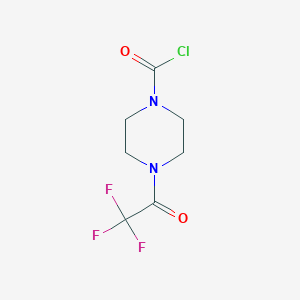
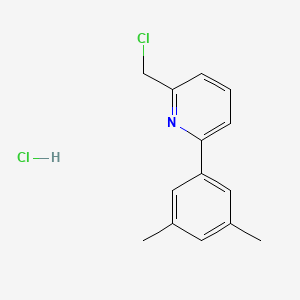
![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
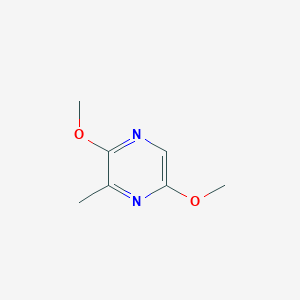
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)
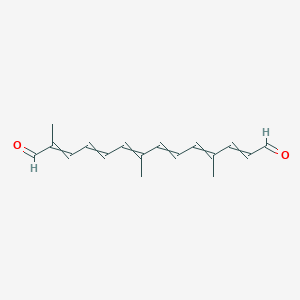
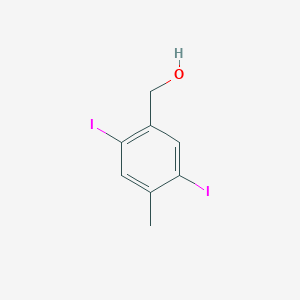

![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
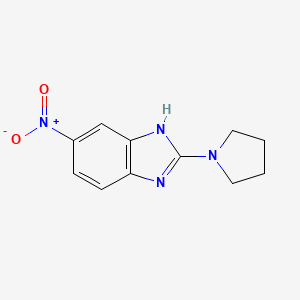
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
